1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclopentyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
Starting Material: 1-cyclopentyl-5-methyl-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) may be used to facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is primarily related to its ability to interact with biological targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of a cyclopentyl group.
5-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the cyclopentyl group, making it less sterically hindered.
Uniqueness
The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications .
Properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBMXRFVPNXHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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